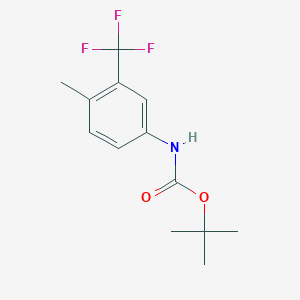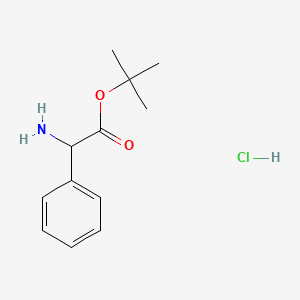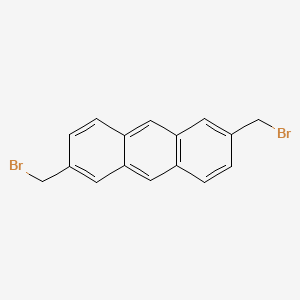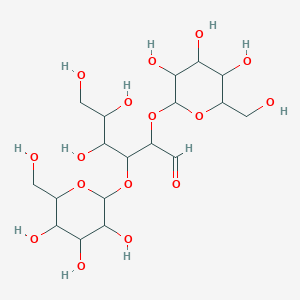![molecular formula C11H19NO2S B12097301 Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12097301.png)
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound with the following chemical structure:
Structure: OC(CS(C1)(=O)=O)C2N(C(OC(C)(C)C)=O)C2
This compound belongs to the class of azaspiro compounds, which provide a unique area of chemical space for further functionalization. It was first synthesized by Carreira and coworkers. Unfortunately, this product is now discontinued .
Métodos De Preparación
Synthetic Routes:: The synthetic route to tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate involves the following steps:
Thiolation: Thiolation of the spirocyclic amine with an appropriate thiol reagent.
Esterification: Esterification of the thiolated compound with tert-butyl chloroformate or tert-butyl bromoacetate.
- Thiolation typically occurs under mild conditions using a thiol reagent (e.g., thiophenol or thioacetic acid).
- Esterification is carried out using tert-butyl chloroformate or tert-butyl bromoacetate in the presence of a base (e.g., triethylamine).
Industrial Production Methods:: Unfortunately, information on industrial-scale production methods is limited due to the compound’s discontinued status.
Análisis De Reacciones Químicas
Reactions::
Oxidation: tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate can undergo oxidation reactions.
Reduction: Reduction of the carbonyl group is feasible.
Substitution: Nucleophilic substitution reactions at the ester group are possible.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide, NaOH).
- Oxidation: The corresponding spirocyclic carboxylic acid.
- Reduction: The reduced spirocyclic amine.
Aplicaciones Científicas De Investigación
Chemistry::
- Building block for spirocyclic compounds.
- Scaffold for drug design.
- Limited information is available, but it may have potential applications in drug discovery.
- Unfortunately, industrial applications are not well-documented.
Mecanismo De Acción
The specific mechanism of action for tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate remains unclear due to its discontinued status. Further research is needed to elucidate its molecular targets and pathways.
Comparación Con Compuestos Similares
Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate: This compound is used to synthesize ketohexokinase (KHK) inhibitors and has potential medical applications in treating diabetes and obesity.
Tert-butyl 6-oxo-2,5-diazaspiro[3.4]octane-2-carboxylate: A related compound with different functional groups.
Propiedades
Fórmula molecular |
C11H19NO2S |
|---|---|
Peso molecular |
229.34 g/mol |
Nombre IUPAC |
tert-butyl 6-thia-2-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H19NO2S/c1-10(2,3)14-9(13)12-6-11(7-12)4-5-15-8-11/h4-8H2,1-3H3 |
Clave InChI |
KJYHCCYRXPIIDB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2(C1)CCSC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[4-Bromo-5-(chlorosulfonyl)thiophen-2-yl]propanoic acid](/img/structure/B12097251.png)
![3-(5-[(Dimethylamino)methyl]thiophen-3-YL)prop-2-YN-1-amine](/img/structure/B12097259.png)
![8-Azabicyclo[3.2.1]octan-3-one, 8-[bis(2-chlorophenyl)methyl]-](/img/structure/B12097263.png)




![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)
![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)
